2-Chloro-4-methoxyphenylacetic acid physical and chemical properties
2-Chloro-4-methoxyphenylacetic acid physical and chemical properties
An In-depth Technical Guide to 2-Chloro-4-methoxyphenylacetic acid
Introduction
2-Chloro-4-methoxyphenylacetic acid (CAS No. 91367-09-8) is a substituted phenylacetic acid derivative that serves as a pivotal building block in various fields of chemical synthesis.[1] Its unique substitution pattern—a chlorine atom and a methoxy group on the phenyl ring—imparts specific physicochemical properties that make it a valuable intermediate. This guide provides a comprehensive overview of its physical and chemical properties, spectroscopic profile, and key applications, with a focus on its role in pharmaceutical and agricultural research. For researchers and drug development professionals, understanding these core characteristics is essential for leveraging this compound's full potential in the synthesis of novel bioactive molecules, particularly in the development of anti-inflammatory agents and herbicides.[1][2]
Compound Identification and Structure
Correctly identifying a chemical entity is the foundational step in any research endeavor. The following table summarizes the key identifiers for 2-Chloro-4-methoxyphenylacetic acid.
| Identifier | Value | Source |
| CAS Number | 91367-09-8 | [1][3] |
| Molecular Formula | C₉H₉ClO₃ | [1] |
| Molecular Weight | 200.62 g/mol | [1] |
| IUPAC Name | 2-(2-chloro-4-methoxyphenyl)acetic acid | |
| Synonyms | 2-Chloro-4-methoxybenzeneacetic acid | [1] |
The structural arrangement, featuring an acetic acid moiety attached to a 2-chloro-4-methoxyphenyl ring, is the primary determinant of its chemical behavior and reactivity.
Physicochemical Properties
The physical and chemical properties of a compound dictate its handling, storage, and suitability for various reaction conditions.
Table of Physical Properties
| Property | Value | Source(s) |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 118-124 °C / 129-130 °C | [1] |
| Boiling Point | 337.8 ± 27.0 °C (Predicted) | |
| Density | 1.312 ± 0.06 g/cm³ (Predicted) | |
| pKa | 4.14 ± 0.10 (Predicted for isomer) | [4][5] |
| Storage | Store at room temperature, sealed in a dry place | [1] |
Solubility & Stability: While specific quantitative solubility data for this isomer is not readily available, related methoxyphenylacetic acids are soluble in water and organic solvents.[4][6][7] The compound is chemically stable under standard ambient conditions (room temperature).[4][8]
Reactivity Profile: The reactivity of 2-Chloro-4-methoxyphenylacetic acid is governed by three main structural features:
-
Carboxylic Acid Group: It undergoes typical reactions such as esterification, amide formation, and neutralization with bases to form salts.[9]
-
Aromatic Ring: The ring is activated by the electron-donating methoxy group (an ortho-, para-director) and deactivated by the electron-withdrawing chlorine atom (also an ortho-, para-director). This interplay influences the regioselectivity of further electrophilic aromatic substitution reactions.
-
Benzylic Methylene Group: The α-protons on the methylene bridge (—CH₂—) are weakly acidic and can be involved in condensation reactions under appropriate basic conditions.
Spectroscopic Characterization
Spectroscopic analysis is crucial for structure verification and purity assessment. While a dedicated public spectrum for this specific compound is not available, its expected spectral characteristics can be reliably predicted based on its structure and data from closely related analogs.[10][11]
¹H NMR (Proton Nuclear Magnetic Resonance):
-
Aromatic Protons (3H): The three protons on the phenyl ring would appear in the aromatic region (~6.8-7.3 ppm). Their splitting pattern will be complex due to the substitution pattern.
-
Methylene Protons (2H): A singlet corresponding to the -CH₂- group is expected around 3.6 ppm.
-
Methoxy Protons (3H): A sharp singlet for the -OCH₃ group should appear around 3.8 ppm.
-
Carboxylic Acid Proton (1H): A broad singlet, typically downfield (>10 ppm), corresponding to the acidic proton of the -COOH group. Its visibility can depend on the solvent used.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
Carbonyl Carbon: The -C=O carbon of the carboxylic acid will be the most downfield signal, typically in the 170-180 ppm range.
-
Aromatic Carbons: Six distinct signals are expected in the 110-160 ppm range, including two carbons bonded to oxygen and chlorine.
-
Methoxy Carbon: The -OCH₃ carbon should appear around 55-60 ppm.
-
Methylene Carbon: The -CH₂- carbon signal is expected in the 35-45 ppm range.
FT-IR (Fourier-Transform Infrared Spectroscopy):
-
O-H Stretch: A very broad absorption band from 2500-3300 cm⁻¹ is characteristic of the carboxylic acid O-H bond.
-
C=O Stretch: A strong, sharp absorption peak around 1700-1725 cm⁻¹ corresponds to the carbonyl group.
-
C-O Stretches: Absorptions in the 1200-1300 cm⁻¹ (for the acid C-O) and 1000-1100 cm⁻¹ (for the aryl-ether C-O) regions are expected.
-
Aromatic C=C Stretches: Medium to weak bands in the 1450-1600 cm⁻¹ region.
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): The mass spectrum should show a molecular ion peak at m/z 200.
-
Isotopic Pattern: A characteristic feature will be the presence of an M+2 peak at m/z 202 with an intensity approximately one-third that of the M⁺ peak, which is definitive for a compound containing a single chlorine atom.
-
Fragmentation: A common fragmentation pathway is the loss of the carboxyl group (-COOH), leading to a significant fragment ion at m/z 155.
Synthesis and Analytical Methodologies
General Synthesis Pathway
A plausible and widely used method for synthesizing phenylacetic acids is the hydrolysis of the corresponding benzyl cyanide precursor.[12][13] This approach is favored for its reliability and good yields. The choice of acidic or basic hydrolysis depends on the stability of other functional groups on the molecule; for this compound, both are viable.
Caption: General workflow for the synthesis of 2-Chloro-4-methoxyphenylacetic acid.
Protocol: Hydrolysis of 2-Chloro-4-methoxybenzyl cyanide
-
Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, charge the starting material, 2-Chloro-4-methoxybenzyl cyanide.
-
Reaction: Add a solution of aqueous sodium hydroxide (e.g., 20% w/v). The choice of a biphasic system with an alcohol like ethanol can improve solubility and reaction rate.[13]
-
Heating: Heat the mixture to reflux and maintain for several hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. If a precipitate (the sodium salt of the product) has formed, it can be filtered.
-
Acidification: Carefully acidify the aqueous solution with a strong acid (e.g., HCl) to a pH of 1-2. This step is crucial as it protonates the carboxylate salt, causing the desired carboxylic acid to precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold water to remove inorganic salts. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield the final product with high purity.
Analytical Workflow: Purity Assessment by HPLC
High-Performance Liquid Chromatography (HPLC) is the standard for assessing the purity of pharmaceutical intermediates. A reversed-phase method is typically employed for compounds of this polarity.[14]
Caption: Standard experimental workflow for HPLC purity analysis.
Protocol: Reversed-Phase HPLC Method
-
Column: C18 stationary phase (e.g., Hypersil C18), 4.6 x 150 mm, 5 µm.[14]
-
Mobile Phase: A mixture of acetonitrile and a buffered aqueous solution (e.g., 0.1 M potassium dihydrogen phosphate), adjusted to an acidic pH (e.g., 3.0). A typical ratio might be 40:60 (v/v).[14] The acidic pH ensures the carboxylic acid is in its neutral form, leading to better peak shape and retention.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV spectrophotometer set to a wavelength where the aromatic ring absorbs strongly, such as 280 nm.[14]
-
Injection Volume: 10-20 µL.
-
Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Applications in Research and Development
The utility of 2-Chloro-4-methoxyphenylacetic acid stems from its capacity to act as a versatile intermediate.
-
Pharmaceutical Development: It is a key precursor in the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) and other therapeutic agents.[1] The phenylacetic acid scaffold is a common feature in many analgesic and anti-inflammatory compounds.
-
Agricultural Chemicals: The compound is used in the development of new herbicides.[1][2] The specific substitution on the phenyl ring can be tailored to achieve selective phytotoxicity.
-
Medicinal Chemistry: Researchers utilize this molecule as a starting point for creating more complex structures with potential biological activity.[1] Its functional groups provide handles for a wide range of chemical transformations, enabling the construction of diverse compound libraries for drug discovery screening.
Safety and Handling
Adherence to proper safety protocols is mandatory when working with any chemical intermediate.
-
Personal Protective Equipment (PPE): Always wear appropriate protective gear, including chemical-resistant gloves, safety goggles, and a lab coat, to prevent skin and eye contact.[8]
-
Ventilation: Handle the compound in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[15]
-
Storage: Keep the container tightly closed and store it in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents and acids.[8][15][16]
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water. If irritation persists, seek medical attention.[8]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.
-
Ingestion: Clean mouth with water and drink plenty of water afterward. Seek immediate medical attention.[8]
-
References
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MATERIAL SAFETY DATA SHEET - Greenbook.net. (n.d.). Retrieved from [Link]
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2-Methoxyphenylacetic acid | C9H10O3 | CID 7134 - PubChem. (n.d.). Retrieved from [Link]
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1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). (n.d.). Retrieved from [Link]
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4-Methoxyphenylacetic Acid | C9H10O3 | CID 7690 - PubChem. (n.d.). Retrieved from [Link]
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ANALYTICAL METHOD SUMMARIES. (2021-05-24). Retrieved from [Link]
- CN102643192A - Preparation method of methoxyphenylacetic acid - Google Patents. (n.d.).
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2-Methoxyphenylacetic acid, TMS derivative - the NIST WebBook. (n.d.). Retrieved from [Link]
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4-methoxyphenyl acetic acid, 104-01-8 - The Good Scents Company. (n.d.). Retrieved from [Link]
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Development and substantiation of a liquid chromatographic method for monitoring organic reactions involved in synthesis of 4-methoxyphenylacetic acid - PubMed. (2002-10-04). Retrieved from [Link]
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2-Methoxy-4-chloro-phenol - the NIST WebBook. (n.d.). Retrieved from [Link]
- CN106554266B - Preparation method of methoxyphenylacetic acid, intermediate thereof and salt thereof - Google Patents. (n.d.).
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2-Chloro-1-(4-methoxyphenyl)ethanone - Optional[Vapor Phase IR] - Spectrum. (n.d.). Retrieved from [Link]
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104-01-8 CAS | 4-METHOXYPHENYLACETIC ACID | Acids-Organic | Article No. 00206. (n.d.). Retrieved from [Link]
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